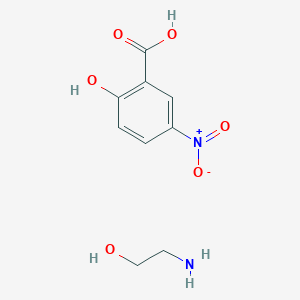
2-Aminoethanol;2-hydroxy-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol;2-hydroxy-5-nitrobenzoic acid is a compound that combines the properties of both 2-aminoethanol and 2-hydroxy-5-nitrobenzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzoic acid typically involves the nitration of salicylic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration . The product is then purified through recrystallization.
For 2-aminoethanol, it is commonly produced by the reaction of ethylene oxide with aqueous ammonia, resulting in a mixture of ethanolamines .
Industrial Production Methods
Industrial production of 2-hydroxy-5-nitrobenzoic acid follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity . The production of 2-aminoethanol involves the continuous reaction of ethylene oxide with ammonia in a high-pressure reactor, followed by distillation to separate the different ethanolamines .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
2-Aminoethanol can undergo:
Substitution: The amino group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon for 2-hydroxy-5-nitrobenzoic acid.
Oxidation: Potassium permanganate for 2-aminoethanol.
Substitution: Acid catalysts for esterification reactions.
Major Products
Reduction of 2-hydroxy-5-nitrobenzoic acid: 2-amino-5-hydroxybenzoic acid.
Oxidation of 2-aminoethanol: Glycolaldehyde or glycine.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitrobenzoic acid is used as an inhibitor of protein tyrosine phosphatases, making it valuable in biochemical research . It is also used as an analytical standard in high-performance liquid chromatography (HPLC) and as a pH indicator .
2-Aminoethanol is widely used in the production of surfactants, emulsifiers, and as a precursor for the synthesis of pharmaceuticals and agrochemicals . It also plays a role in the formation of cellular membranes, making it important in biological research .
Wirkmechanismus
2-Hydroxy-5-nitrobenzoic acid exerts its effects by inhibiting the activity of protein tyrosine phosphatases. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent dephosphorylation reactions .
2-Aminoethanol acts as a building block for the synthesis of various compounds. In biological systems, it is involved in the formation of phosphatidylethanolamine, a key component of cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
2-Chloro-5-nitrobenzoic acid: Contains a chlorine atom instead of a hydroxyl group.
2-Amino-5-hydroxybenzoic acid: The amino group replaces the nitro group.
Uniqueness
2-Hydroxy-5-nitrobenzoic acid is unique due to its specific inhibitory effects on protein tyrosine phosphatases, which are not observed in its structural analogs . 2-Aminoethanol’s bifunctional nature, containing both an amino and hydroxyl group, makes it versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
849829-75-0 |
|---|---|
Molekularformel |
C9H12N2O6 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
2-aminoethanol;2-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO5.C2H7NO/c9-6-2-1-4(8(12)13)3-5(6)7(10)11;3-1-2-4/h1-3,9H,(H,10,11);4H,1-3H2 |
InChI-Schlüssel |
BOXJGKNURPAMQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


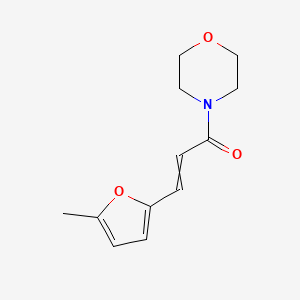
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
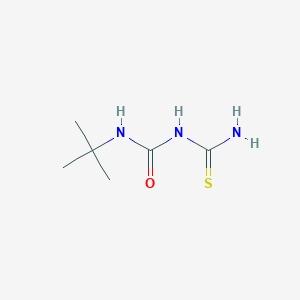
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)

![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
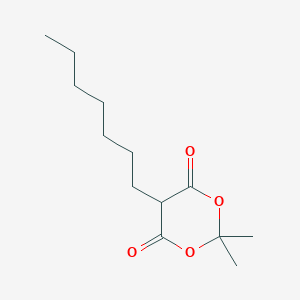
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
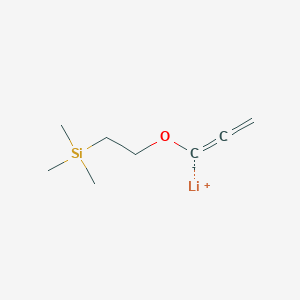
methanone](/img/structure/B14180864.png)

![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
